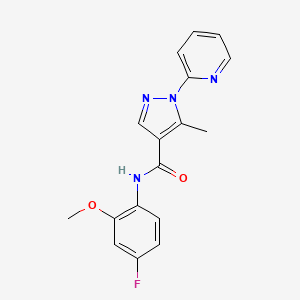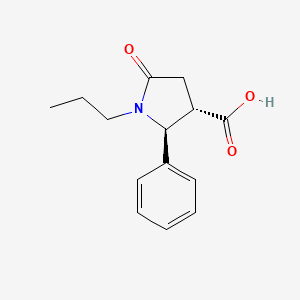
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves the inhibition of the enzymes PDE4 and HDAC6, as well as the modulation of the activity of the CB1 receptor. PDE4 inhibition leads to an increase in the levels of the intracellular messenger cyclic adenosine monophosphate (cAMP), which in turn leads to the activation of various downstream signaling pathways involved in the regulation of inflammation, immune response, and cognition. HDAC6 inhibition leads to an increase in the levels of acetylated proteins, which in turn leads to the modulation of various physiological processes, including cell cycle, apoptosis, and DNA repair. CB1 modulation leads to the activation of various downstream signaling pathways involved in the regulation of pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target and the concentration used. PDE4 inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as an increase in the production of anti-inflammatory cytokines and chemokines. HDAC6 inhibition by this compound leads to a modulation of various physiological processes, including cell cycle, apoptosis, and DNA repair. CB1 modulation by this compound leads to a modulation of various physiological processes, including pain perception, appetite, and mood.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments include its potency and selectivity for specific targets, its ability to modulate various physiological processes, and its potential as a novel therapeutic agent in various fields. The limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in water, and the need for further studies to establish its safety and efficacy in vivo.
Future Directions
The future directions of N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide research include the development of novel this compound derivatives with improved potency and selectivity for specific targets, the investigation of this compound as a potential therapeutic agent in various fields, including medicinal chemistry, neuropharmacology, and cancer research, and the establishment of its safety and efficacy in vivo. Other future directions include the investigation of this compound as a potential tool for studying the role of specific targets in various physiological processes, and the investigation of this compound as a potential lead compound for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves a multi-step process, including the reaction of 4-fluoro-2-methoxyaniline with 2-bromo-5-methylpyridine, followed by the reaction of the resulting intermediate with pyrazole-4-carboxylic acid. The final product is obtained by the addition of an amide group to the pyrazole ring. The overall yield of this compound is around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent and selective inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological processes, including inflammation, immune response, and cognition. This compound has also been investigated for its potential as a novel anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
In neuropharmacology, this compound has been shown to modulate the activity of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. This compound has also been investigated for its potential as a novel analgesic agent, as it can reduce pain sensitivity in animal models of acute and chronic pain.
In cancer research, this compound has been shown to exhibit potent and selective inhibition of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various physiological processes, including cell cycle, apoptosis, and DNA repair. This compound has also been investigated for its potential as a novel anticancer agent, as it can induce cell cycle arrest and apoptosis in various cancer cell lines.
properties
IUPAC Name |
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-13(10-20-22(11)16-5-3-4-8-19-16)17(23)21-14-7-6-12(18)9-15(14)24-2/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLGTQTAYFVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)
![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)

![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)

![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
